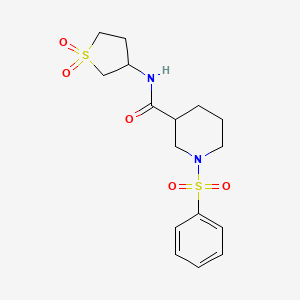![molecular formula C15H13F6N5 B4016266 N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(2,4-dimethylphenyl)guanidine](/img/structure/B4016266.png)
N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(2,4-dimethylphenyl)guanidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those related to N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(2,4-dimethylphenyl)guanidine, often involves complex reactions. For instance, a novel thermal rearrangement involving pyrimidine ring opening and subsequent closure leading to recyclization was identified in certain guanidine reactions, showcasing the intricate pathways involved in synthesizing such compounds (Sachdeva, Dolzhenko, & Chui, 2012). Additionally, reactions of 4-(Acylamino)-5-nitrosopyrimidines through various pathways, including Diels–Alder additions, highlight the versatile methods for creating related guanine and pteridinone derivatives (Steinlin & Vasella, 2008).
Molecular Structure Analysis
The molecular structure of similar pyrimidine derivatives has been elucidated through various analytical techniques. For example, the crystal structure of N-(4-Methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N′-(2-trifluoromethyl-phenyl)-guanidine was determined, providing insights into the arrangement of its molecular framework (He, Wang, & Li, 2006).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives are diverse. For instance, the synthesis and characterization of metal complexes with guanidino pyrimidines reveal how these compounds can interact with metals, forming complex species with potential biological interest (Saha & Mukherjee, 1984).
Physical Properties Analysis
The physical properties of compounds related to N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(2,4-dimethylphenyl)guanidine can be inferred from studies on similar materials. For instance, novel fluorinated polyimides derived from pyrimidine and thiophene monomers exhibit low water absorption rates and dielectric constants, alongside high thermal stability (Madhra, Salunke, Banerjee, & Prabha, 2002).
Chemical Properties Analysis
The chemical properties of N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(2,4-dimethylphenyl)guanidine and related compounds are marked by their reactivity and potential for forming diverse derivatives. For example, studies on the synthesis and antifilarial activity of N-substituted guanidines reveal the biological potential of such compounds, indicating their reactivity and functional diversity (Bao, 1989).
Propiedades
IUPAC Name |
2-[4,6-bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,4-dimethylphenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N5/c1-7-3-4-9(8(2)5-7)23-12(22)26-13-24-10(14(16,17)18)6-11(25-13)15(19,20)21/h3-6H,1-2H3,(H3,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCRBOJSXSMDMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=N2)C(F)(F)F)C(F)(F)F)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,4-dimethylphenyl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [5-(4-biphenylylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4016185.png)
![N-(2-furylmethyl)-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-4-quinazolinamine hydrochloride](/img/structure/B4016191.png)
![N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(3-methylphenyl)guanidine](/img/structure/B4016197.png)
![1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}spiro[azepane-4,2'-chromene]](/img/structure/B4016203.png)
![1-benzyl-2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4016215.png)
![N-(4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide](/img/structure/B4016223.png)

![N-(2-furylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4016240.png)
![1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B4016248.png)
![N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B4016250.png)
![methyl 6-bromo-1-ethyl-1-(4-fluorobenzoyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4016258.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]methanesulfonamide](/img/structure/B4016273.png)
![4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-furoate](/img/structure/B4016295.png)
